N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic small molecule characterized by a spiro[4.5]decane core fused with a triazaspiro ring system. The compound features a 3,5-dimethoxyphenyl group at the N-position, a 4-methylphenyl substituent at the 2-position, and a ketone (3-oxo) functional group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-4-6-16(7-5-15)20-21(28)26-23(25-20)8-10-27(11-9-23)22(29)24-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14H,8-11H2,1-3H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNAPGNPPGTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 434.45 g/mol. It features a complex structure that includes a triazaspiro framework, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.45 g/mol |
| LogP | 3.0809 |
| Polar Surface Area | 84.463 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy against various melanoma models in mice, suggesting potential in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells.
- Induction of Apoptosis : It potentially triggers programmed cell death in malignant cells.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor progression.
Study on Melanoma Models
A comparative study involving three melanoma models (B16, Harding-Passey (HP), and Cloudman S91) highlighted the effectiveness of compounds similar to this triazaspiro derivative. The HP melanoma showed the best response to treatment with agents that included the compound under discussion .
Pharmacological Screening
Pharmacological profiling has shown that derivatives of this compound possess promising bioactivity against various cancer cell lines. In vitro tests indicated significant cytotoxic effects on human melanoma and breast cancer cells, with IC50 values suggesting potent activity .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide ()
- Core Structure : Shares the spiro[4.5]decane framework but differs in substituents:
- N-Substituent : 2,5-Dimethoxyphenyl (vs. 3,5-dimethoxyphenyl in the target compound).
- 2-Position : 4-Methoxyphenyl (vs. 4-methylphenyl).
- 3-Position : Propylthio group (vs. 3-oxo).
- Methoxy groups at the 2- and 5-positions may alter electronic effects compared to the target compound’s 3,5-dimethoxy configuration, affecting π-π stacking or hydrogen bonding with targets.
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()
- Core Structure : Spiro[4.5]decane with a diazaspiro system (vs. triazaspiro in the target compound).
- Substituents :
- Trifluoromethyl groups and pyrimidine rings introduce strong electron-withdrawing effects, likely improving metabolic stability and target selectivity.
- Fluorinated phenyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but may reduce solubility.
- Key Contrast : The target compound lacks fluorinated groups, suggesting a trade-off between metabolic stability (lower in the target) and synthetic accessibility.
6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()
- Core Structure: Spiro[3.5]nonane (smaller ring system vs. spiro[4.5]decane).
- Substituents: Oxetan-3-yl aminoethoxy chain improves solubility due to polar oxygen atoms. Hydroxy and oxo groups facilitate hydrogen bonding, analogous to the target compound’s 3-oxo group.
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Compound : The 3-oxo group in the target compound may confer stronger hydrogen-bonding capacity compared to the propylthio group in ’s analogue, favoring interactions with polar enzyme active sites . However, the latter’s lipophilicity could enhance blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
